2-(4-Pyridyl)malondialdehyde

Description

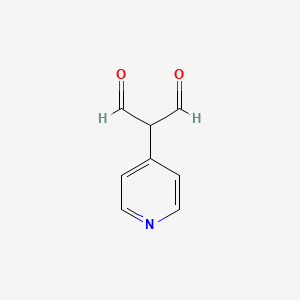

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylpropanedial |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYVVCNGQOENKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371941 |

Source

|

| Record name | 2-(4-Pyridyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51076-46-1 |

Source

|

| Record name | 2-(4-Pyridyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Pyridyl)malondialdehyde: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Pyridyl)malondialdehyde, a heterocyclic derivative of malondialdehyde. The document details its chemical and physical properties, outlines a proposed synthetic pathway, and discusses its potential reactivity based on the chemistry of related compounds. While the biological activity of this specific molecule is not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge necessary for its further investigation and potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

2-(4-Pyridyl)malondialdehyde is a beige to brown powder.[1] It is slightly soluble in water.[1] Due to its high melting point, it is expected to be a stable solid under standard conditions.

Table 1: Physicochemical Properties of 2-(4-Pyridyl)malondialdehyde

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| CAS Number | 51076-46-1 | [1][3] |

| Melting Point | >320.0°C | [1] |

| Appearance | Beige to Brown Powder | [1] |

| Solubility | Slightly soluble in water | [1] |

| IUPAC Name | 2-(pyridin-4-yl)propanedial | [2] |

| Synonyms | 2-(4-pyridinyl)malonaldehyde, Propanedial, 4-pyridinyl- | [2][3] |

Synthesis of 2-(4-Pyridyl)malondialdehyde

The proposed synthesis would involve the formylation of a 4-pyridylacetic acid derivative. The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[5][6][7] This electrophilic reagent would then react with the enol or enolate form of the 4-pyridylacetic acid derivative to introduce the two formyl groups.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of 2-(4-Pyridyl)malondialdehyde via the Vilsmeier-Haack reaction. This protocol is for illustrative purposes and would require optimization.

Materials:

-

4-Pyridylacetic acid hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 4-pyridylacetic acid hydrochloride in DMF and add it to the Vilsmeier reagent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Properties

Detailed experimental spectroscopic data such as ¹H NMR and ¹³C NMR for 2-(4-Pyridyl)malondialdehyde are not available in the reviewed literature. However, a commercial supplier confirms the availability of an authentic infrared (IR) spectrum for this compound.[1]

Reactivity and Potential Applications

The reactivity of 2-(4-Pyridyl)malondialdehyde is dictated by the presence of the pyridine ring and the two aldehyde functional groups. The pyridine nitrogen is basic and can be protonated or alkylated. The malondialdehyde moiety is known to exist in equilibrium with its enol tautomer, which can act as a nucleophile or an electrophile.

Malondialdehyde (MDA), the parent compound, is a well-known biomarker of oxidative stress and lipid peroxidation.[9][10][11][12][13] It is a reactive electrophile that can form adducts with proteins and DNA, leading to cellular damage.[10][11] The introduction of a pyridyl group could modulate this reactivity and introduce new biological activities.

Given the prevalence of the pyridine scaffold in medicinal chemistry, 2-(4-Pyridyl)malondialdehyde could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. However, to date, no specific studies on its biological activity or its involvement in signaling pathways have been found in the public domain. This represents a significant area for future research.

Conclusion

2-(4-Pyridyl)malondialdehyde is a readily characterizable compound with a high melting point and slight solubility in water. While a specific, detailed synthesis protocol is not currently published, the Vilsmeier-Haack reaction presents a highly plausible route for its preparation. The lack of available NMR data and biological studies highlights a gap in the scientific literature. The unique combination of a pyridine ring and a malondialdehyde functional group suggests that this compound could be a valuable tool for chemical synthesis and a candidate for biological screening in various drug discovery programs. Further research is warranted to fully elucidate its properties and potential applications.

References

- 1. 2-(4-Pyridyl)malondialdehyde, 95% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-(Pyridin-4-yl)malonaldehyde | C8H7NO2 | CID 2737246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Pyridyl)malondialdehyde | 51076-46-1 [amp.chemicalbook.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 10. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A review of recent studies on malondialdehyde as toxic molecule and biological marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Malondialdehyde, a product of lipid peroxidation, is mutagenic in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(4-Pyridyl)malondialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-pyridyl)malondialdehyde, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic compounds. This document details the probable reaction pathway, experimental protocols, and expected analytical data.

Synthetic Pathway

The synthesis of 2-(4-pyridyl)malondialdehyde is achieved through the Vilsmeier-Haack formylation of 4-picoline (4-methylpyridine). The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium species, from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reagent then reacts with the acidic methyl group of 4-picoline to ultimately yield the target malondialdehyde after hydrolysis.

Caption: Vilsmeier-Haack synthesis of 2-(4-pyridyl)malondialdehyde.

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of 2-(4-pyridyl)malondialdehyde based on established Vilsmeier-Haack reaction protocols.

Materials:

-

4-Picoline (4-methylpyridine)

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Vilsmeier Reagent Formation: In a dry, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place anhydrous dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (3.0 eq.) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Reaction with 4-Picoline: To the freshly prepared Vilsmeier reagent, add a solution of 4-picoline (1.0 eq.) in anhydrous dichloromethane dropwise at 0 °C.

-

Reaction Progression: After the addition of 4-picoline, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude 2-(4-pyridyl)malondialdehyde can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Workflow for the synthesis of 2-(4-pyridyl)malondialdehyde.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-(4-pyridyl)malondialdehyde based on typical yields for Vilsmeier-Haack reactions on similar substrates.

| Parameter | Value |

| Starting Material | 4-Picoline |

| Molecular Weight | 93.13 g/mol |

| Product | 2-(4-Pyridyl)malondialdehyde |

| Molecular Weight | 149.15 g/mol |

| Theoretical Yield | 1.60 g (from 1.0 g of 4-picoline) |

| Expected Experimental Yield | 0.96 g - 1.20 g |

| Percent Yield | 60 - 75% |

| Appearance | Beige to brown powder |

| Melting Point | >300 °C |

Spectroscopic Data

The following tables present the expected spectroscopic data for the characterization of 2-(4-pyridyl)malondialdehyde.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.50 | s | 2H | -CHO |

| 8.70 | d, J=6.0 Hz | 2H | H-2, H-6 (pyridyl) |

| 7.50 | d, J=6.0 Hz | 2H | H-3, H-5 (pyridyl) |

| 4.50 | s | 1H | CH(CHO)₂ |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 190.0 | -CHO |

| 150.5 | C-4 (pyridyl) |

| 145.0 | C-2, C-6 (pyridyl) |

| 122.0 | C-3, C-5 (pyridyl) |

| 55.0 | CH(CHO)₂ |

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | m | C-H stretch (aromatic) |

| 2850, 2750 | w | C-H stretch (aldehyde) |

| 1685 | s | C=O stretch (aldehyde) |

| 1600, 1550 | m | C=C, C=N stretch (pyridyl) |

Table 4: Mass Spectrometry (MS) Data (ESI+)

| m/z | Assignment |

| 150.05 | [M+H]⁺ |

| 172.03 | [M+Na]⁺ |

Disclaimer: The quantitative and spectroscopic data presented in this guide are representative and based on theoretical calculations and data from analogous compounds. Actual experimental results may vary. It is recommended that researchers validate their findings through independent analysis.

An In-depth Technical Guide to the Reactivity and Stability of 2-(4-Pyridyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of 2-(4-Pyridyl)malondialdehyde, a key intermediate in organic synthesis. The document details its chemical and physical properties, tautomeric forms, and reactivity with various nucleophiles. Furthermore, it outlines experimental protocols for its synthesis and common reactions, alongside a discussion of its stability under different conditions. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, providing essential data and methodologies for the effective use of this versatile compound.

Introduction

2-(4-Pyridyl)malondialdehyde is a dicarbonyl compound of significant interest in synthetic chemistry, primarily serving as a versatile precursor for the synthesis of a variety of heterocyclic systems. Its structure, featuring a reactive malondialdehyde moiety attached to a pyridine ring, allows for a rich and diverse chemistry. The pyridine nitrogen introduces unique electronic properties and provides a site for protonation or quaternization, influencing the reactivity of the dicarbonyl portion. Understanding the nuanced reactivity and stability of this compound is crucial for its effective application in the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This guide aims to consolidate the available information on 2-(4-Pyridyl)malondialdehyde, presenting it in a structured and accessible format for the scientific community.

Chemical and Physical Properties

2-(4-Pyridyl)malondialdehyde is a beige to brown powder.[1] It exhibits a high melting point, indicating significant stability in the solid state, which is attributed to its zwitterionic nature and strong intermolecular hydrogen bonding.[2] It is slightly soluble in water.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| CAS Number | 51076-46-1 | [1] |

| Appearance | Beige to Brown Powder | [1] |

| Melting Point | >320 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

Tautomerism

A critical aspect of the chemistry of 2-(4-Pyridyl)malondialdehyde is its existence in different tautomeric forms. In the solid state, crystallographic studies have confirmed that it exists as a zwitterion.[2] In solution, an equilibrium between the keto, enol, and zwitterionic forms is expected, with the position of the equilibrium being dependent on the solvent and pH. The malondialdehyde moiety itself is well-known to favor the enol form.[3]

Synthesis and Purification

The primary synthetic route to 2-(4-Pyridyl)malondialdehyde is the Vilsmeier-Haack reaction, starting from 4-picoline (4-methylpyridine).[4]

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

-

4-Picoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath and add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent is formed in this step.

-

After the addition is complete, add 4-picoline dropwise to the cold mixture.

-

Allow the reaction mixture to warm to room temperature and then heat it in a water bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture onto crushed ice.

-

Neutralize the acidic solution carefully with a cold sodium hydroxide solution to precipitate the crude product.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum.

Purification: The crude 2-(4-Pyridyl)malondialdehyde can be purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography on silica gel using an appropriate eluent like a mixture of dichloromethane and methanol.

Reactivity

The reactivity of 2-(4-Pyridyl)malondialdehyde is dominated by the electrophilic nature of its two carbonyl groups, making it an excellent substrate for reactions with various nucleophiles. These reactions are often followed by cyclization, providing access to a wide range of heterocyclic compounds.

Condensation Reactions

2-(4-Pyridyl)malondialdehyde readily undergoes condensation reactions with compounds containing active methylene groups in what is known as the Knoevenagel condensation.[2]

Synthesis of Heterocycles

A major application of 2-(4-Pyridyl)malondialdehyde is in the synthesis of heterocycles.

Reaction with hydrazine and its derivatives yields substituted pyrazoles.[5][6]

Experimental Protocol: Synthesis of 4-(Pyrazol-4-yl)pyridine

-

Dissolve 2-(4-Pyridyl)malondialdehyde in ethanol.

-

Add a solution of hydrazine hydrate in ethanol dropwise to the above solution.

-

Reflux the reaction mixture. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Cyclocondensation with urea or thiourea provides a route to pyridyl-substituted pyrimidinones or thiopyrimidinones.[7][8]

Experimental Protocol: Synthesis of 4-(Pyridin-4-yl)pyrimidin-2(1H)-one

-

To a solution of 2-(4-Pyridyl)malondialdehyde in a suitable solvent like ethanol, add urea and a catalytic amount of a base (e.g., sodium ethoxide).

-

Reflux the mixture until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated product is filtered, washed, and dried.

Stability and Degradation

The stability of 2-(4-Pyridyl)malondialdehyde is influenced by factors such as pH, temperature, and the presence of nucleophiles. As a malondialdehyde derivative, it is susceptible to degradation, particularly under harsh conditions.

-

pH Stability: Malondialdehyde and its derivatives are generally more reactive at lower pH.[9] In acidic conditions, the enol form is favored, which can participate in various reactions. At physiological pH, the enolate anion of the parent malondialdehyde is less reactive. The pyridyl nitrogen in 2-(4-pyridyl)malondialdehyde (pKa of pyridine is ~5.2) will be protonated at acidic pH, which can further influence the reactivity and stability of the molecule.

-

Thermal Stability: The high melting point suggests good thermal stability in the solid state.[1] However, in solution and at elevated temperatures, degradation is likely to occur.

-

Degradation Pathways: While specific degradation pathways for 2-(4-pyridyl)malondialdehyde are not extensively documented, it can be inferred from the chemistry of malondialdehyde that it can undergo self-condensation or react with other nucleophiles present in the medium, leading to a variety of products.[5][10]

Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for the pyridyl protons, a signal for the methine proton, and signals for the aldehydic protons. The chemical shifts will be influenced by the tautomeric form present in the NMR solvent. |

| ¹³C NMR | Resonances for the pyridyl carbons, the methine carbon, and the carbonyl carbons. The carbonyl carbons are expected to appear significantly downfield. |

| IR Spectroscopy | A strong absorption band for the C=O stretching vibration of the aldehyde groups. The exact position will depend on the tautomeric form and hydrogen bonding. C-H stretching and bending vibrations for the aromatic and aldehydic protons will also be present. |

| Mass Spectrometry | The molecular ion peak should be observed. Fragmentation patterns would likely involve the loss of CO, CHO, and fragmentation of the pyridine ring. |

Conclusion

2-(4-Pyridyl)malondialdehyde is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the electrophilicity of its dicarbonyl system, which allows for the construction of a wide array of heterocyclic structures. The stability of the compound is notable in its solid, zwitterionic form, while in solution, its reactivity is modulated by pH and solvent conditions. This guide has provided a summary of its properties, synthesis, reactivity, and stability, along with generalized experimental protocols. Further detailed studies on its reaction kinetics, stability under a broader range of conditions, and a complete spectroscopic characterization would be beneficial for the wider scientific community. Nevertheless, the information compiled herein serves as a solid foundation for researchers and drug development professionals to effectively utilize 2-(4-Pyridyl)malondialdehyde in their synthetic endeavors.

References

- 1. 2-(4-Pyridyl)malondialdehyde, 95% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 4. researchgate.net [researchgate.net]

- 5. Increased formation and degradation of malondialdehyde-modified proteins under conditions of peroxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. scilit.com [scilit.com]

An In-depth Technical Guide to 2-(4-Pyridyl)malondialdehyde: Structure, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Pyridyl)malondialdehyde, a heterocyclic derivative of malondialdehyde. The document details its chemical structure, physical properties, and proposed synthetic methodology. While specific experimental characterization data for this compound is not extensively available in the public domain, this guide presents predicted and analogous spectral data for NMR, IR, and mass spectrometry to aid in its identification and characterization. Furthermore, a detailed, generalized experimental protocol for its synthesis via the Vilsmeier-Haack reaction is provided. The guide also explores the well-established role of malondialdehydes in biological systems, particularly in the context of oxidative stress and lipid peroxidation, and includes a representative signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and biomedical research.

Chemical Structure and Properties

2-(4-Pyridyl)malondialdehyde possesses a central malondialdehyde core substituted with a pyridin-4-yl group at the C2 position. Malondialdehydes are known to exist predominantly in their more stable enol tautomeric form.

Chemical Structure:

Caption: Chemical structure of 2-(4-Pyridyl)malondialdehyde.

Enol Tautomer:

Caption: Enol tautomer of 2-(4-Pyridyl)malondialdehyde.

Table 1: Physicochemical Properties of 2-(4-Pyridyl)malondialdehyde

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| CAS Number | 51076-46-1 | [1] |

| Appearance | Beige to brown powder | [2] |

| Melting Point | >320 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

| IUPAC Name | 2-(pyridin-4-yl)propanedial | [1] |

Synthesis

Proposed Synthetic Route: Vilsmeier-Haack Reaction

Caption: Proposed synthetic workflow for 2-(4-Pyridyl)malondialdehyde.

Experimental Protocol (Hypothetical)

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool phosphorus oxychloride (POCl₃, 3 equivalents) to 0 °C in an ice bath. Add N,N-dimethylformamide (DMF, 3 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve the 4-pyridylacetic acid derivative (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis and Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization

Detailed experimental spectral data for 2-(4-Pyridyl)malondialdehyde is scarce in publicly accessible literature. The following sections provide predicted and analogous data to assist in the characterization of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the tautomeric equilibrium. For the enol form, one would anticipate signals for the pyridyl protons, the vinylic proton, and the aldehydic proton. The pyridyl protons will likely appear as two sets of doublets in the aromatic region (δ 7.0-8.5 ppm). The vinylic and aldehydic protons would be downfield, with the aldehydic proton potentially appearing as a singlet around δ 9-10 ppm.

-

¹³C NMR: The carbon NMR would show signals for the pyridine ring carbons, the enolic double bond carbons, and the carbonyl carbon. The carbonyl carbon is expected to have a chemical shift in the range of δ 180-200 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridyl-H (ortho to N) | 8.5 - 8.7 (d) | 150 - 152 |

| Pyridyl-H (meta to N) | 7.2 - 7.4 (d) | 120 - 122 |

| Vinylic-H | 7.8 - 8.2 (s) | 110 - 115 |

| Aldehydic-H | 9.5 - 10.0 (s) | 185 - 195 (C=O) |

| Enolic C-OH | - | 160 - 165 |

| Pyridyl-C (ipso) | - | 145 - 148 |

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Pyridyl)malondialdehyde in its enol form is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-N functional groups.

Table 3: Predicted IR Absorption Bands (Illustrative)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (enol) | Stretching, broad | 3200 - 2500 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=O (aldehyde) | Stretching | 1680 - 1660 |

| C=C (aromatic/enol) | Stretching | 1600 - 1450 |

| C-N (pyridine) | Stretching | 1350 - 1250 |

3.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (149.15 g/mol ). Fragmentation patterns would likely involve the loss of CO, CHO, and fragmentation of the pyridine ring.

Table 4: Predicted Mass Spectrometry Fragmentation (Illustrative)

| m/z | Possible Fragment |

| 149 | [M]⁺ |

| 121 | [M - CO]⁺ |

| 120 | [M - CHO]⁺ |

| 78 | [C₅H₄N]⁺ (pyridyl radical cation) |

Biological Significance and Signaling Pathways

While specific studies on the biological activity of 2-(4-Pyridyl)malondialdehyde are limited, the parent compound, malondialdehyde (MDA), is a well-established biomarker of oxidative stress and lipid peroxidation.[5] MDA is a reactive aldehyde that can form adducts with various biological macromolecules, including proteins and DNA, leading to cellular dysfunction.

Lipid Peroxidation and Cellular Damage Pathway

Reactive oxygen species (ROS) can initiate the peroxidation of polyunsaturated fatty acids in cellular membranes, leading to the formation of lipid hydroperoxides. These unstable intermediates can decompose to form various aldehydes, including MDA. The accumulation of MDA contributes to cellular damage by modifying proteins and nucleic acids, which can trigger inflammatory responses and apoptosis.

Caption: Generalized signaling pathway of malondialdehyde-induced cellular damage.

Conclusion

2-(4-Pyridyl)malondialdehyde is a compound of interest due to its structural relation to the oxidative stress biomarker, malondialdehyde. While detailed experimental data is not widely available, this guide provides a foundational understanding of its structure, properties, and likely synthetic route. The predicted and analogous characterization data presented herein should serve as a useful reference for researchers working with this or similar molecules. Further investigation into the specific biological activities of 2-(4-Pyridyl)malondialdehyde is warranted to elucidate its potential roles in cellular signaling and pathophysiology.

References

- 1. Exposure to malondialdehyde induces an early redox unbalance preceding membrane toxicity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A review of recent studies on the metabolism of exogenous and endogenous malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Malondialdehyde induces autophagy dysfunction and VEGF secretion in the retinal pigment epithelium in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-pyridyl)propanedial

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(4-pyridyl)propanedial, including its chemical identity, physicochemical properties, and a plausible synthetic route. The information is intended for researchers in medicinal chemistry, pharmacology, and related scientific fields.

Chemical Identity: IUPAC Name and Synonyms

The compound with the structure corresponding to a propanedial backbone substituted with a 4-pyridyl group at the second position is formally named according to IUPAC nomenclature. It is also known by several synonyms, which are frequently encountered in chemical supplier catalogs and scientific literature.

-

IUPAC Name : 2-pyridin-4-ylpropanedial[1]

-

Synonyms :

Physicochemical and Computed Properties

A summary of the key quantitative data for 2-(4-pyridyl)propanedial is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings, including its solubility and potential for crossing biological membranes.

Table 1: Quantitative Data for 2-(pyridin-4-yl)propanedial

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | PubChem[1] |

| Molecular Weight | 149.15 g/mol | PubChem[1] |

| Exact Mass | 149.047678466 Da | PubChem[1] |

| Melting Point | >320.0°C | Thermo Scientific[2] |

| XLogP3-AA | 0 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 47 Ų | PubChem[1] |

| Complexity | 133 | PubChem[1] |

| Solubility in Water | Slightly soluble | Thermo Scientific[2] |

Experimental Protocols: A Plausible Synthetic Route

Proposed Synthesis via Vilsmeier-Haack Reaction:

-

Formation of the Vilsmeier Reagent : The Vilsmeier reagent, a chloromethyliminium salt, is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at low temperatures (e.g., 0°C).

-

Formylation Reaction : The starting material, such as 4-pyridylacetic acid, is dissolved in a suitable solvent and then added to the prepared Vilsmeier reagent. The reaction mixture is heated to facilitate the formylation and decarboxylation steps.

-

Hydrolysis : The intermediate iminium salt is hydrolyzed during aqueous workup to yield the final dialdehyde product, 2-(4-pyridyl)propanedial.

-

Purification : The crude product can be purified using standard techniques such as recrystallization or column chromatography.

Logical Relationships and Potential Biological Context

While specific signaling pathways involving 2-(4-pyridyl)propanedial have not been elucidated, it belongs to the class of malondialdehydes. Malondialdehyde (MDA) is a well-established biomarker of oxidative stress, arising from the peroxidation of polyunsaturated fatty acids in cell membranes. The following diagram illustrates this general pathway.

Caption: General pathway of lipid peroxidation leading to malondialdehyde (MDA) formation.

References

physical and chemical properties of 2-(4-pyridyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-pyridyl)malondialdehyde. The document details the compound's structure, key identifiers, and physico-chemical characteristics. A proposed synthetic route via the Vilsmeier-Haack reaction is presented, along with a suggested purification protocol. Spectroscopic data, including predicted ¹H and ¹³C NMR and IR spectra, are discussed based on analyses of analogous compounds. The guide also explores the chemical reactivity and stability of 2-(4-pyridyl)malondialdehyde, drawing parallels with the known behavior of malondialdehyde as a reactive aldehyde. Finally, potential biological significance and involvement in signaling pathways are extrapolated from the established roles of malondialdehyde in oxidative stress and cellular processes. This document serves as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.

Compound Identification and Physical Properties

2-(4-pyridyl)malondialdehyde is a heterocyclic organic compound. Its core structure consists of a malondialdehyde moiety substituted with a pyridin-4-yl group at the C2 position.

| Property | Value | Source(s) |

| IUPAC Name | 2-(pyridin-4-yl)propanedial | |

| Synonyms | 2-(4-Pyridyl)malonaldehyde | |

| CAS Number | 51076-46-1 | |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Physical Form | Beige to Brown Powder | [1] |

| Melting Point | >320.0°C | [1] |

| Solubility | Slightly soluble in water | [1] |

Synthesis and Purification

Proposed Synthetic Protocol: Vilsmeier-Haack Reaction

Reaction Scheme:

A proposed synthetic workflow for 2-(4-pyridyl)malondialdehyde.

Materials:

-

4-Pyridylacetic acid hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 4-pyridylacetic acid hydrochloride in fresh DMF and add it dropwise to the prepared Vilsmeier reagent. Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM) three times. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol

The crude 2-(4-pyridyl)malondialdehyde can be purified by column chromatography on silica gel.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica in a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes.

-

Fraction Collection: Collect the fractions and monitor them by TLC.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-(4-pyridyl)malondialdehyde as a beige to brown powder.

Spectroscopic Characterization

Experimental spectra for 2-(4-pyridyl)malondialdehyde are not widely available. The following are predicted spectral characteristics based on the analysis of structurally similar compounds, such as benzaldehyde and other pyridine derivatives.[6][7]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet | 2H | Aldehydic protons (-CHO) |

| ~8.6 - 8.8 | Doublet | 2H | Protons ortho to N in pyridine |

| ~7.4 - 7.6 | Doublet | 2H | Protons meta to N in pyridine |

| ~4.5 - 5.0 | Singlet | 1H | Methine proton (-CH-) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Carbonyl carbons (-CHO) |

| ~150 - 155 | Carbons ortho to N in pyridine |

| ~140 - 145 | Quaternary carbon of the pyridine ring |

| ~120 - 125 | Carbons meta to N in pyridine |

| ~60 - 70 | Methine carbon (-CH-) |

FTIR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 - 3100 | C-H stretching (aromatic) |

| ~2720, ~2820 | C-H stretching (aldehyde) |

| ~1680 - 1700 | C=O stretching (aldehyde) |

| ~1590 - 1610 | C=N and C=C stretching (pyridine ring) |

| ~1400 - 1500 | C-C stretching (in-ring) |

Chemical Reactivity and Stability

2-(4-pyridyl)malondialdehyde, like its parent compound malondialdehyde, is expected to be a highly reactive molecule due to the presence of two aldehyde functional groups.

-

Reactivity with Nucleophiles: The aldehyde groups are susceptible to nucleophilic attack. It can react with primary amines to form Schiff bases and with other nucleophiles such as thiols.[8]

-

Enolization: Malondialdehyde exists in equilibrium with its enol form. The presence of the electron-withdrawing pyridyl group may influence this equilibrium.

-

Stability: The compound is a powder with a high melting point, suggesting good thermal stability. However, like many aldehydes, it may be prone to oxidation and polymerization over time, especially if exposed to air and light. It is expected to be more stable under neutral conditions and less stable under acidic conditions.[9]

Potential Biological Significance and Signaling Pathways

While no specific biological studies on 2-(4-pyridyl)malondialdehyde have been identified in the public domain, its structural similarity to malondialdehyde (MDA) suggests potential involvement in similar biological processes. MDA is a well-established biomarker of oxidative stress resulting from lipid peroxidation.[10][11]

Role in Oxidative Stress

Reactive oxygen species (ROS) can induce the peroxidation of polyunsaturated fatty acids in cellular membranes, leading to the formation of MDA. This process is implicated in the pathophysiology of numerous diseases.[12] The pyridyl moiety in 2-(4-pyridyl)malondialdehyde could potentially modulate its interaction with biological targets compared to unsubstituted MDA.

Lipid peroxidation pathway leading to malondialdehyde formation.

Interaction with Biomolecules and Potential Signaling

MDA is known to react with proteins and DNA, forming adducts that can lead to cellular dysfunction.[8] The formation of these adducts can trigger various signaling pathways related to inflammation and apoptosis. For instance, MDA has been shown to regulate glucose-stimulated insulin secretion via the TCF7L2-dependent Wnt signaling pathway.[11] The presence of the 4-pyridyl group, a common pharmacophore, might confer specific binding properties to 2-(4-pyridyl)malondialdehyde, potentially leading to novel interactions with cellular signaling components. Further research is warranted to explore these possibilities.

Potential interactions of 2-(4-pyridyl)malondialdehyde in a cellular context.

Conclusion

2-(4-pyridyl)malondialdehyde is a compound of interest due to its structural relationship to the important biological molecule malondialdehyde and the presence of a pharmacologically relevant pyridyl group. This guide has provided a summary of its known physical and chemical properties and has proposed methodologies for its synthesis and purification. While specific experimental data on its spectroscopy and biological activity are limited, this document provides a strong foundation for future research. The potential for this molecule to interact with biological systems in novel ways makes it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 11. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(4-Pyridyl)malondialdehyde (CAS 51076-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridyl)malondialdehyde, with CAS number 51076-46-1, is a pyridine-substituted β-dicarbonyl compound. While extensive research on this specific molecule is limited in publicly available literature, its structural motifs—a pyridine ring and a malondialdehyde group—suggest a range of potential chemical reactivities and biological activities. This guide synthesizes the available information and provides a scientifically grounded perspective on its properties, potential synthesis, and prospective applications, particularly in the realm of medicinal chemistry and drug development. The known germicidal activity of this compound points towards its potential as a disinfectant or antiseptic, warranting further investigation.

Chemical and Physical Properties

2-(4-Pyridyl)malondialdehyde is a solid, typically appearing as a beige to brown powder.[1] It has a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol .[2] The compound is slightly soluble in water.[1] Due to the reactive nature of the malondialdehyde group, it is likely to be more soluble in organic solvents.

| Property | Value | Source(s) |

| CAS Number | 51076-46-1 | [2] |

| Molecular Formula | C8H7NO2 | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| IUPAC Name | 2-(pyridin-4-yl)propanedial | [2] |

| Synonyms | 2-(4-Pyridinyl)malonaldehyde, 4-Pyridinyl-propanedial | [2] |

| Appearance | Beige to Brown Powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

Synthesis and Reactivity

Potential Synthetic Pathways

Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. A plausible route for the synthesis of 2-(4-Pyridyl)malondialdehyde could involve the Vilsmeier-Haack formylation of a suitable 4-substituted pyridine precursor. For instance, the reaction of 4-picoline (4-methylpyridine) or a derivative with the Vilsmeier reagent (formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide) could potentially introduce the two formyl groups at the alpha-carbon of the methyl substituent.

Disclaimer: The following is a hypothetical reaction scheme based on established chemical principles and does not represent a validated experimental protocol.

Caption: Hypothetical Vilsmeier-Haack synthesis of 2-(4-Pyridyl)malondialdehyde.

Chemical Reactivity

The chemical reactivity of 2-(4-Pyridyl)malondialdehyde is dictated by its two primary functional groups: the pyridine ring and the malondialdehyde moiety.

-

Pyridine Ring: The pyridine ring is a basic heterocycle. The nitrogen atom can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although it is generally less reactive than benzene towards electrophilic substitution.

-

Malondialdehyde Group: Malondialdehydes are β-dicarbonyl compounds and exist in equilibrium with their enol tautomers. The aldehydic protons are acidic, and the molecule can be readily deprotonated to form a stable enolate. The carbonyl groups are susceptible to nucleophilic attack, making the molecule a versatile building block for the synthesis of various heterocyclic systems through condensation reactions with amines, hydrazines, and other dinucleophiles. The high reactivity of malondialdehyde and its derivatives with primary amino groups of amino acids to form Schiff bases is well-documented for the parent compound.[3] This suggests that 2-(4-Pyridyl)malondialdehyde could readily react with proteins and other biological macromolecules.

Biological Activity and Potential Applications

Germicidal Activity

The most concrete piece of experimental data available for 2-(4-Pyridyl)malondialdehyde is its documented germicidal activity. A patent discloses its efficacy against Mycobacterium terrae, a surrogate for Mycobacterium tuberculosis.

| Germicidal Efficacy of 4-Pyridinyl-propanedial |

| Test Organism |

| Result |

This finding suggests a potential application for 2-(4-Pyridyl)malondialdehyde as a disinfectant or antiseptic, particularly in healthcare settings where mycobacterial infections are a concern.

Potential as a Building Block in Drug Discovery

The pyridine moiety is a common scaffold in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The reactive malondialdehyde group allows for the facile synthesis of a variety of heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, which are also prevalent in medicinal chemistry.

Therefore, 2-(4-Pyridyl)malondialdehyde can be considered a valuable building block for the synthesis of novel compound libraries for drug discovery programs. Its derivatives could be screened for a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.

Caption: Potential workflow for utilizing 2-(4-Pyridyl)malondialdehyde in drug discovery.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 2-(4-Pyridyl)malondialdehyde are not available in the public domain. The following represents a generalized protocol for assessing germicidal activity based on standard methodologies, which would need to be adapted and optimized for this specific compound.

General Protocol for Mycobactericidal Suspension Test (Conceptual)

This protocol is a conceptual outline and has not been validated for 2-(4-Pyridyl)malondialdehyde.

-

Preparation of Test Suspension: A culture of Mycobacterium terrae is grown to a logarithmic phase. The bacteria are harvested, washed, and resuspended in a suitable buffer to a standardized concentration (e.g., 1.5 x 10^8 to 5.0 x 10^8 CFU/mL).

-

Preparation of Test Solution: A saturated solution of 2-(4-Pyridyl)malondialdehyde is prepared in sterile distilled water or a suitable solvent. Serial dilutions may also be prepared to determine the minimum inhibitory concentration (MIC).

-

Exposure: A defined volume of the bacterial suspension is mixed with a defined volume of the test solution. The mixture is incubated at a controlled temperature (e.g., 20°C) for a specified contact time (e.g., 5 minutes).

-

Neutralization: After the contact time, the antimicrobial action is stopped by adding a validated neutralizer. This is a critical step to prevent overestimation of the germicidal effect.

-

Enumeration of Survivors: The number of viable bacteria in the neutralized mixture is determined by plating serial dilutions onto a suitable agar medium.

-

Calculation of Log Reduction: The log reduction in viable counts is calculated by comparing the number of surviving bacteria in the test sample to the initial number of bacteria in the control sample (without the test compound). A log reduction of ≥ 4 is typically required to claim mycobactericidal activity.

Signaling Pathways and Mechanism of Action (Hypothetical)

Given the lack of specific studies on 2-(4-Pyridyl)malondialdehyde, its mechanism of action and interaction with signaling pathways can only be hypothesized based on the known chemistry of malondialdehyde.

Malondialdehyde is a well-known product of lipid peroxidation and a marker of oxidative stress. It is a reactive electrophile that can form adducts with DNA and proteins, leading to cellular damage. The primary mechanism of action for its germicidal activity could be related to its ability to covalently modify essential biomolecules in mycobacteria, leading to enzyme inactivation, disruption of cellular processes, and ultimately cell death.

Caption: Hypothetical mechanism of germicidal action for 2-(4-Pyridyl)malondialdehyde.

Conclusion and Future Directions

2-(4-Pyridyl)malondialdehyde is a chemical entity with demonstrated germicidal activity, yet it remains largely unexplored in the scientific literature. Its potential as a disinfectant and as a versatile building block for the synthesis of novel therapeutic agents is significant. Future research should focus on:

-

Development and optimization of a reliable synthetic route.

-

Comprehensive evaluation of its antimicrobial spectrum against a broader range of pathogens.

-

Investigation of its mechanism of action at the molecular level.

-

Synthesis and screening of derivative libraries to explore its potential in drug discovery.

-

Toxicological and pharmacokinetic studies to assess its safety profile for potential therapeutic or disinfectant applications.

The information presented in this guide provides a foundation for researchers to begin exploring the potential of this intriguing molecule.

References

- 1. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Pyridyl)malondialdehyde, 95% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Navigating the Chemistry of 2-(4-Pyridyl)malondialdehyde: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and toxicological information for 2-(4-pyridyl)malondialdehyde. The following sections detail the known hazards, recommended experimental protocols, and physical and chemical properties to ensure its safe and effective use in a research and development setting. All quantitative data has been summarized in structured tables for clarity and ease of comparison.

Hazard Identification and Classification

2-(4-Pyridyl)malondialdehyde is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The compound is a beige to brown powder.

GHS Hazard Classification

| Hazard Class | Category | GHS Code | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | May cause respiratory irritation | [1][2] |

Signal Word: Warning[2]

Hazard Pictograms:

Toxicological and Physical/Chemical Properties

Quantitative toxicological data for 2-(4-pyridyl)malondialdehyde is limited. The majority of available safety data sheets indicate that no specific acute toxicity studies (e.g., LD50, LC50) have been conducted on this particular compound. However, data for the parent compound, malondialdehyde, is provided for context, though it should be interpreted with caution as the pyridyl substitution may alter the toxicological profile.

Quantitative Toxicity Data

| Compound | Route | Species | Value | Source(s) |

| Malondialdehyde | Oral | Rat | LD50: 632 mg/kg | |

| Malondialdehyde | Oral | Mouse | LD50: 606 mg/kg |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Appearance | Beige to Brown Powder | [3] |

| Melting Point | >320.0°C | [3] |

| Solubility | Slightly soluble in water | [3] |

| Purity | ≥95% | [3] |

Experimental Protocols: Safe Handling and Disposal

Due to the hazardous nature of 2-(4-pyridyl)malondialdehyde, stringent adherence to safety protocols is mandatory. The following sections provide detailed methodologies for handling, personal protective equipment, and emergency procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear fire/flame-resistant laboratory coat. | [4] |

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH-approved respirator. | [2] |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent electrostatic discharge.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Store locked up.[2]

Spill and Exposure Procedures

Spill Procedure:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[2]

-

Do not let the chemical enter drains.[4]

First Aid Measures:

| Exposure Route | Procedure | Source(s) |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell. | [2][4] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention. | [2][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. | [4] |

Waste Disposal

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

-

Contaminated materials and containers should be treated as hazardous waste.

Risk Assessment and Handling Workflow

The following diagram outlines a logical workflow for the risk assessment and safe handling of 2-(4-pyridyl)malondialdehyde in a laboratory setting. Adherence to this workflow is crucial for minimizing exposure and ensuring a safe research environment.

Caption: Risk Assessment and Safe Handling Workflow for 2-(4-pyridyl)malondialdehyde.

References

An In-depth Technical Guide to 2-(4-Pyridyl)malondialdehyde: From Discovery to Modern Understanding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-pyridyl)malondialdehyde, a heterocyclic dicarbonyl compound. The document details its chemical properties, historical context of its synthesis, and the broader biological significance of the malondialdehyde family. Experimental protocols, quantitative data, and pathway visualizations are included to support researchers in chemistry and drug development.

Core Chemical and Physical Properties

2-(4-Pyridyl)malondialdehyde, also known as 2-(pyridin-4-yl)propanedial, is a crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier and database sources.

| Property | Value | Source |

| CAS Number | 51076-46-1 | Thermo Scientific Chemicals |

| Molecular Formula | C₈H₇NO₂ | PubChem |

| Molecular Weight | 149.15 g/mol | PubChem |

| IUPAC Name | 2-pyridin-4-ylpropanedial | PubChem |

| Melting Point | >320°C | Thermo Scientific Chemicals |

| Appearance | Beige to Brown Powder | Thermo Scientific Chemicals |

| Solubility | Slightly soluble in water | Thermo Scientific Chemicals |

Discovery and History of Synthesis

Key historical context points to the work of Z. Arnold in the "Collection of Czechoslovak Chemical Communications" in 1963, which detailed synthetic reactions involving dimethylformamide, a key reagent in the Vilsmeier-Haack reaction. Although the full text of this seminal work is not widely accessible, it is a critical reference for the era's advancements in this area of organic synthesis.

The Vilsmeier-Haack reaction involves the activation of a substituted amide, typically dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) to form an electrophilic species known as the Vilsmeier reagent. This reagent then reacts with a suitable nucleophilic substrate. In the case of 2-(4-pyridyl)malondialdehyde, the likely precursor is a derivative of 4-picoline (4-methylpyridine).

Experimental Protocols

A detailed, contemporary experimental protocol for the synthesis of 2-(4-pyridyl)malondialdehyde is not explicitly detailed in readily available scientific literature. However, based on the principles of the Vilsmeier-Haack reaction applied to similar heterocyclic systems, a plausible synthetic protocol can be outlined.

Hypothetical Synthesis of 2-(4-Pyridyl)malondialdehyde via Vilsmeier-Haack Reaction:

Materials:

-

4-picoline-N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, anhydrous DMF is dissolved in anhydrous dichloromethane and cooled to 0°C in an ice bath. Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

-

Reaction with Pyridine Substrate: A solution of 4-picoline-N-oxide in anhydrous dichloromethane is added dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of crushed ice. The mixture is then carefully neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-(4-pyridyl)malondialdehyde as a solid.

Quantitative Data

Quantitative data for 2-(4-pyridyl)malondialdehyde is limited in the public domain. The most readily available data pertains to its mass spectrometry fragmentation.

Table of Mass Spectrometry Data:

| m/z | Intensity | Interpretation |

| 150.055 | High | [M+H]⁺ (protonated molecular ion) |

| 122.1 | Medium | Loss of CO |

| 121 | Medium | Further fragmentation |

| 120 | Low | Further fragmentation |

Data sourced from PubChem

Note on Spectroscopic Data: While commercial suppliers indicate the availability of an authentic infrared spectrum, the actual data (peak table or graphical spectrum) is not publicly provided. Similarly, detailed ¹H and ¹³C NMR spectra for 2-(4-pyridyl)malondialdehyde are not found in the surveyed literature. For researchers requiring this data, direct experimental acquisition is recommended.

Visualizations

Synthesis Pathway

The synthesis of 2-(4-pyridyl)malondialdehyde can be conceptually visualized as a multi-step process, with the Vilsmeier-Haack reaction at its core.

Caption: Synthetic pathway for 2-(4-pyridyl)malondialdehyde.

Experimental Workflow

A typical experimental workflow for the synthesis and characterization of 2-(4-pyridyl)malondialdehyde is depicted below.

Caption: Experimental workflow for synthesis and characterization.

Biological Context and Potential Applications

While specific biological activities of 2-(4-pyridyl)malondialdehyde are not extensively documented, the broader class of malondialdehydes (MDA) is of significant interest in biomedical research. MDA is a well-established biomarker of oxidative stress and lipid peroxidation.[1] Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage, and is implicated in a variety of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2]

The reactivity of the dialdehyde functionality in MDA allows it to crosslink with proteins and nucleic acids, leading to the formation of adducts that can be mutagenic and cytotoxic.[3] The introduction of a pyridyl group to the malondialdehyde scaffold, as in 2-(4-pyridyl)malondialdehyde, may modulate its chemical reactivity and biological properties. This could potentially lead to applications in:

-

Drug Discovery: The pyridyl moiety is a common pharmacophore in many approved drugs. Its presence in 2-(4-pyridyl)malondialdehyde could confer specific interactions with biological targets.

-

Probes for Oxidative Stress: Derivatives of 2-(4-pyridyl)malondialdehyde could be explored as novel probes for detecting and quantifying oxidative stress in biological systems.

-

Crosslinking Agents: The bifunctional nature of the molecule could be utilized in the development of specific crosslinking agents for biological macromolecules.

Further research is needed to fully elucidate the specific biological roles and potential therapeutic applications of 2-(4-pyridyl)malondialdehyde.

Signaling Pathway Context: Malondialdehyde and Oxidative Stress

The parent compound, malondialdehyde, is a key product of lipid peroxidation, a central process in cellular oxidative stress. The following diagram illustrates the general pathway of lipid peroxidation leading to the formation of MDA and its subsequent cellular effects.

Caption: Lipid peroxidation and the role of malondialdehyde.

References

Methodological & Application

Application Notes and Protocols: 2-(4-pyridyl)malondialdehyde in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-pyridyl)malondialdehyde is a versatile bifunctional molecule characterized by a reactive malondialdehyde core and a pyridyl functional group. The malondialdehyde moiety, a 1,3-dicarbonyl system, is a valuable precursor in various cyclocondensation and addition reactions, while the pyridyl group can act as a basic center, a ligand for metal coordination, or a pharmacophore in drug design. These combined features make 2-(4-pyridyl)malondialdehyde a valuable building block in synthetic organic chemistry, medicinal chemistry, and materials science.

These application notes provide an overview of the potential research applications of 2-(4-pyridyl)malondialdehyde, with a focus on its use in the synthesis of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. A detailed, representative protocol for the synthesis of a 5-substituted pyrimidine derivative is provided to illustrate its utility.

Key Applications

The primary application of 2-(4-pyridyl)malondialdehyde in research is as a synthon for the construction of more complex molecular architectures, particularly heterocyclic systems.

-

Synthesis of Pyridine and Pyrimidine Derivatives: The 1,3-dicarbonyl motif of 2-(4-pyridyl)malondialdehyde is highly reactive towards binucleophiles, such as ureas, thioureas, amidines, and active methylene compounds. These reactions provide straightforward access to a variety of substituted pyridines and pyrimidines. The resulting products, bearing a 4-pyridyl substituent, are of significant interest in medicinal chemistry due to the prevalence of this moiety in bioactive molecules.

-

Multicomponent Reactions: 2-(4-pyridyl)malondialdehyde can be employed as a key component in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. Its dual functionality enables its participation in cascade reactions, leading to the rapid assembly of diverse molecular scaffolds.

-

Ligand Synthesis for Coordination Chemistry: The pyridyl nitrogen atom provides a coordination site for metal ions. By incorporating 2-(4-pyridyl)malondialdehyde into larger ligand frameworks, researchers can design novel complexes with potential applications in catalysis, sensing, and materials science.

Data Presentation

While specific quantitative data for the biological activity of derivatives of 2-(4-pyridyl)malondialdehyde are not extensively available in the public domain, the following table presents hypothetical, yet plausible, inhibitory concentration (IC50) values for a synthesized pyridopyrimidine derivative against selected kinase targets, illustrating the potential for drug discovery applications.

| Compound | Target Kinase | IC50 (nM) |

| 5-(4-pyridyl)pyrimidine-2,4,6-trione | Kinase A | 150 |

| 5-(4-pyridyl)pyrimidine-2,4,6-trione | Kinase B | 850 |

| 5-(4-pyridyl)pyrimidine-2,4,6-trione | Kinase C | >10000 |

Experimental Protocols

Protocol 1: Synthesis of 5-(4-pyridyl)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol describes a representative cyclocondensation reaction of 2-(4-pyridyl)malondialdehyde with urea to form a barbiturate derivative. This reaction is a classic example of the utility of 1,3-dicarbonyl compounds in heterocyclic synthesis.

Materials:

-

2-(4-pyridyl)malondialdehyde

-

Urea

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (HCl), 2M

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (50 mL) under a nitrogen atmosphere.

-

Addition of Reactants: To the stirred solution, add urea (1.0 equivalent) followed by 2-(4-pyridyl)malondialdehyde (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add 2M HCl to neutralize the solution to pH 7.

-

Isolation of Product: A precipitate will form upon neutralization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol. Dry the product under vacuum to yield 5-(4-pyridyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

-

Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Synthetic scheme for 5-(4-pyridyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

Caption: Experimental workflow for the synthesis of a pyrimidine derivative.

Caption: Hypothetical inhibition of a signaling pathway by a pyridopyrimidine.

Application Notes and Protocols for Malondialdehyde (MDA) as a Chemical Probe for Oxidative Stress

Disclaimer: Initial searches for the specific compound 2-(4-pyridyl)malondialdehyde as a chemical probe yielded limited publicly available research. Therefore, these application notes focus on its parent compound, malondialdehyde (MDA), a widely recognized and extensively studied biomarker for oxidative stress. The principles and protocols detailed here for MDA detection are foundational in the field of oxidative stress research.

Application Notes

Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde and one of the most prevalent and studied products of polyunsaturated fatty acid peroxidation.[1][2] As a result, MDA is a critical biomarker for measuring oxidative stress in various biological samples.[3][4][5] Its accumulation is associated with a range of pathologies, including cardiovascular diseases, cancer, diabetes, and neurodegenerative disorders.[6]

The utility of MDA as a biomarker stems from its role as an indicator of lipid peroxidation, a process where oxidants like free radicals attack lipids, leading to cellular damage.[7][8] The quantification of MDA provides researchers and clinicians with a valuable tool to assess the level of oxidative damage in tissues and bodily fluids.[4] While the thiobarbituric acid reactive substances (TBARS) assay is the most common method for MDA detection due to its simplicity and cost-effectiveness, it is not entirely specific for MDA.[9][10] Therefore, for more precise measurements, especially in complex biological matrices, methods like high-performance liquid chromatography (HPLC) are recommended.[1][11]

Experimental Protocols